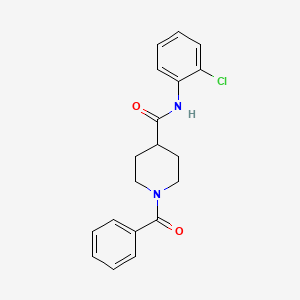
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound is known for its diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
科学研究应用
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been extensively studied for its potential as a therapeutic agent. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to possess antimicrobial activity against several bacterial and fungal strains. Furthermore, this compound has been reported to exhibit anti-inflammatory and analgesic properties.
作用机制
The exact mechanism of action of 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole is not fully understood. However, several studies have suggested that it may act by inhibiting certain enzymes or proteins involved in various cellular processes. For instance, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. It has also been shown to inhibit the expression of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Biochemical and Physiological Effects:
2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been shown to have several biochemical and physiological effects. In vitro studies have reported that it can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS). It has also been shown to reduce inflammation and pain in animal models of inflammation.
实验室实验的优点和局限性
One of the advantages of using 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole in lab experiments is its diverse biological activities. It can be used to study the mechanisms of action of various cellular processes, including DNA replication and repair, cell proliferation, and inflammation. However, one of the limitations of using this compound is its potential toxicity. Several studies have reported that it can cause cytotoxicity and genotoxicity in certain cell types.
未来方向
There are several future directions for the research on 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole. One direction is to explore its potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interactions with enzymes and proteins involved in cellular processes. Furthermore, future studies could focus on developing more efficient and less toxic synthesis methods for this compound.
合成方法
The synthesis of 2-(2-chloro-4-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole has been reported in several studies. One of the commonly used methods involves the reaction of 2-chloro-4-nitroaniline with furfural in the presence of a catalyst such as sodium hydroxide or sulfuric acid. The reaction mixture is then heated under reflux for several hours to obtain the desired product. Other methods involve the use of different starting materials and reaction conditions.
属性
IUPAC Name |
2-(2-chloro-4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-9-6-7(16(17)18)3-4-8(9)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVNMQQZUDAKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-4-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854435.png)
![1-cyclohexyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5854441.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-phenyl-2,4(1H,3H)-quinazolinedione](/img/structure/B5854464.png)
![methyl 2-[(4-chloro-3-ethoxybenzoyl)amino]benzoate](/img/structure/B5854468.png)
![methyl 3-[(2-nitrophenyl)sulfonyl]acrylate](/img/structure/B5854473.png)
![methyl 4-ethyl-5-methyl-2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5854483.png)





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)
